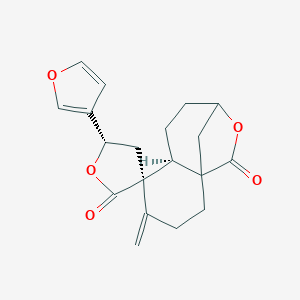![molecular formula C12H10F4O2 B241569 10,10,11,11-tetrafluoro-13,14-dioxapentacyclo[6.4.1.13,6.02,7.09,12]tetradec-4-ene](/img/structure/B241569.png)
10,10,11,11-tetrafluoro-13,14-dioxapentacyclo[6.4.1.13,6.02,7.09,12]tetradec-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge ID 6239127 is a chemical compound that belongs to the class of substituted caprolactams. These compounds are known for their diverse applications in pharmaceuticals, particularly in the treatment of tumors. The compound’s unique structure allows it to interact with various biological targets, making it a valuable asset in scientific research and industrial applications.
Métodos De Preparación
The synthesis of Cambridge ID 6239127 involves several steps, starting with the selection of appropriate starting materials. The compound is typically synthesized through a series of chemical reactions that include alkylation, cyclization, and substitution reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently.
Análisis De Reacciones Químicas
Cambridge ID 6239127 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.
Aplicaciones Científicas De Investigación
Cambridge ID 6239127 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, Cambridge ID 6239127 is used to study the interactions between small molecules and biological targets. It serves as a tool for understanding the mechanisms of action of various biological processes.
Medicine: The compound has shown promise in the treatment of tumors, making it a valuable candidate for drug development. Its ability to interact with specific molecular targets makes it a potential therapeutic agent.
Industry: In industrial applications, Cambridge ID 6239127 is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Cambridge ID 6239127 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and protein-protein interactions. These interactions ultimately result in the compound’s therapeutic effects, such as tumor inhibition.
Comparación Con Compuestos Similares
Cambridge ID 6239127 can be compared with other substituted caprolactams, such as:
Caprolactam: A precursor in the production of nylon-6, caprolactam has a simpler structure compared to Cambridge ID 6239127 and is primarily used in industrial applications.
Substituted Caprolactams: These compounds have various substituents attached to the caprolactam ring, leading to different chemical and biological properties. Cambridge ID 6239127 stands out due to its specific substituents and their effects on its reactivity and biological activity.
The uniqueness of Cambridge ID 6239127 lies in its specific structure and the resulting interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H10F4O2 |
|---|---|
Peso molecular |
262.2 g/mol |
Nombre IUPAC |
10,10,11,11-tetrafluoro-13,14-dioxapentacyclo[6.4.1.13,6.02,7.09,12]tetradec-4-ene |
InChI |
InChI=1S/C12H10F4O2/c13-11(14)7-8(12(11,15)16)10-6-4-2-1-3(17-4)5(6)9(7)18-10/h1-10H |
Clave InChI |
HGNFEDIMSWVEKW-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C(C1O2)C4C5C(C3O4)C(C5(F)F)(F)F |
SMILES canónico |
C1=CC2C3C(C1O2)C4C5C(C3O4)C(C5(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)


![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)

![ethyl 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B241510.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241513.png)
![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)

![3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![(5Z)-5-{[2-(4-ETHYLPIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B241525.png)
